molecular formula C20H32N4O3 B2562219 4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide CAS No. 2309189-69-1

4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide

Cat. No. B2562219
M. Wt: 376.501
InChI Key: SBFYAIFRULNYBD-UHFFFAOYSA-N
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Description

4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of a specific enzyme, which makes it a promising candidate for drug development and other research applications.

Mechanism Of Action

The mechanism of action of 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide involves the inhibition of a specific enzyme called dipeptidyl peptidase IV (DPP-IV). This enzyme is involved in the regulation of glucose metabolism, and its inhibition has been shown to improve glucose control in diabetic patients.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide are primarily related to its inhibition of DPP-IV. This inhibition has been shown to improve glucose control in diabetic patients and may have potential applications in the treatment of other metabolic disorders.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide in lab experiments is its potent inhibition of DPP-IV, which makes it a valuable tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for research involving 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide. One direction is the development of new drugs based on this compound for the treatment of metabolic disorders such as diabetes. Another direction is the further elucidation of the mechanism of action of DPP-IV and its role in various physiological processes. Additionally, this compound may have potential applications in the field of cancer research, as DPP-IV has been shown to play a role in tumor growth and metastasis.

Synthesis Methods

The synthesis of this compound involves several steps, including the reaction of tert-butyl 6-bromonicotinate with sodium hydride, followed by the reaction with 3-hydroxymethyl-1,5-dioxepane-2,4-dione. The resulting intermediate is then reacted with piperidine-1-carboxylic acid, leading to the formation of the final product.

Scientific Research Applications

The potential applications of 4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide in scientific research are vast. This compound has been shown to be a potent inhibitor of a specific enzyme, which makes it a promising candidate for drug development. Additionally, it has been used in various biochemical and physiological studies to elucidate the mechanism of action of this enzyme.

properties

IUPAC Name

4-[(6-tert-butylpyridazin-3-yl)oxymethyl]-N-(oxan-4-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N4O3/c1-20(2,3)17-4-5-18(23-22-17)27-14-15-6-10-24(11-7-15)19(25)21-16-8-12-26-13-9-16/h4-5,15-16H,6-14H2,1-3H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBFYAIFRULNYBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCN(CC2)C(=O)NC3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[(6-tert-butylpyridazin-3-yl)oxy]methyl}-N-(oxan-4-yl)piperidine-1-carboxamide

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